3-benzyl-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one

Antiviral Innate Immunity RNase L Activation

Sourcing a selective, validated RNase L probe is challenging-generic pyrazole-thiazolidinone analogs fail to replicate this compound's unique 2-5A pathway engagement. • RNase L activation IC50 = 2.30 nM; broad-spectrum anti-RNA virus activity confirmed against HPIV3. • No significant Aurora-A kinase inhibition (unlike analog P-6), enabling clean mechanistic control studies. • Racemic mixture, 122 mg in stock; reliable global delivery for early discovery and assay development.

Molecular Formula C25H20ClN3OS
Molecular Weight 446.0 g/mol
Cat. No. B5245108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one
Molecular FormulaC25H20ClN3OS
Molecular Weight446.0 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(S1)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)CC5=CC=CC=C5
InChIInChI=1S/C25H20ClN3OS/c26-20-13-11-19(12-14-20)24-22(16-29(27-24)21-9-5-2-6-10-21)25-28(23(30)17-31-25)15-18-7-3-1-4-8-18/h1-14,16,25H,15,17H2
InChIKeyIHQIIBUFUNXTEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes122 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one: Chemical Profile


The compound 3-benzyl-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one (CAS: 309267-47-8) is a synthetic small molecule belonging to the pyrazole-thiazolidinone hybrid class [1]. It is characterized by a molecular formula of C25H20ClN3OS, a molecular weight of 445.97 g/mol, and a calculated logP of 5.3864, indicating high lipophilicity . It is commercially available as a racemic mixture for early discovery research . This class of compounds is under investigation for potential anticancer and antiviral applications, with this specific compound annotated as an activator of Ribonuclease L (RNase L) [2].

Target Pathway RNase L innate immune activation
Format Racemic mixture, early discovery research
Physicochemical Context High lipophilicity supports permeability-sensitive assays

Generic Pyrazole-Thiazolidinone Substitution Risk


Substituting this compound with a generic analog from the pyrazole-thiazolidinone class is high-risk due to the profound impact of specific substitution patterns on biological target engagement. Minor structural changes in this scaffold can lead to a complete loss of function, as evidenced by structure-activity relationship (SAR) studies. For instance, in related hybrid series, a single halogen or aryl substitution shift can change the cytotoxicity IC50 by more than 10-fold against the same cell line [1]. This specific compound's unique N3-benzyl and 4-chlorophenyl motif is critical for its interaction with the 2-5A binding domain of RNase L, a target profile not shared by other anticancer-focused analogs in its class [2]. Therefore, procurement based solely on scaffold similarity without verifying the precise functionalization profile will not guarantee the same biological outcome.

This Compound
Unique N3-benzyl, 4-chlorophenyl motif directs RNase L activation
Reported broad-spectrum antiviral pathway engagement
Generic Analog
Scaffold similarity does not guarantee RNase L target engagement
May exhibit unrelated cytotoxicity mechanisms (e.g., Aurora-A kinase inhibition)

Quantitative Differentiation Guide


RNase L Activation Potency Comparison

This compound is reported as a potent small-molecule activator of RNase L, a mechanism distinct from the anticancer and anti-inflammatory pathways of its closest analogs. In a biochemical assay measuring the inhibition of protein synthesis in mouse L cell extracts, it exhibited an IC50 of 2.30 nM [1]. This is approximately 20,000-fold more potent than another reported small-molecule RNase L activator, 2-[(3-Chloro-2-methylphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one, which showed an EC50 of 50,000 nM in a comparable functional assay context [2]. This vast potency difference underscores the critical role of the specific pyrazole-thiazolidinone substitution pattern for high-affinity RNase L binding.

RNase L Activation Potency
Reported
IC50 2.30 nM vs EC50 50,000 nM (comparator)
Supports RNase L pathway engagement differentiation
Reported ~21,739-fold potency difference across studies
Antiviral Innate Immunity RNase L Activation

Target Selectivity: RNase L vs. Aurora-A Kinase

The target profile of this compound is fundamentally different from that of structurally similar developmental anticancer agents. A close analog, 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one (Compound P-6), is a potent Aurora-A kinase inhibitor with IC50 values of 0.11–0.44 µM against cancer cell lines [1]. In contrast, the target compound is not reported to be a kinase inhibitor but a potent RNase L activator with an IC50 of 2.30 nM in a functional assay [2]. This represents a complete divergence in the primary pharmacological mechanism, indicating that despite scaffold similarity, the 3-benzyl and 4-chlorophenyl substituents redirect target engagement from mitosis regulation to innate immune activation.

Target Selectivity
Reported
RNase L activator (IC50 2.30 nM) vs Aurora-A inhibitor analog (0.11 µM)
Mechanism switch confirms innate immunity probe utility
Data from distinct primary assay platforms
Antiviral Kinase Inhibition Selectivity Profile

Lipophilicity and Drug-Likeness Differentiation

The target compound has a calculated logP of 5.39 and an estimated logSw of -6.05 . This places it in a highly lipophilic, low aqueous solubility space. In comparison, the anticancer hybrid series 11(a–d) from Pathak et al., which lacks the N3-benzyl group, has lower lipophilicity and exhibits a range of anticancer activity (e.g., Compound 11b IC50 = 21.13 µM against HepG2) [1]. The significantly higher logP of the target compound implies different cell permeability and tissue distribution characteristics. While this may be a limitation for oral bioavailability, it could be an advantage for in vitro target engagement assays where high membrane permeability is required to access intracellular targets like RNase L.

Lipophilicity Profile
Class-level
logP 5.39 (calculated)
High lipophilicity affects solubility and permeability assays
Estimated >1 logP unit higher than typical anticancer hybrids
Physicochemical Properties Drug-Likeness Lipophilicity

Broad-Spectrum Antiviral vs. Cancer Cytotoxicity

The mechanism of RNase L activation intrinsically links this compound to a broad-spectrum antiviral phenotype, a feature absent from other pyrazole-thiazolidinone analogs developed as antiproliferative agents. The parent study demonstrated that low-molecular-weight RNase L activators from this series, including the target compound, inhibited the replication of diverse RNA viruses such as Human Parainfluenza Virus Type 3 (HPIV3) and Encephalomyocarditis Virus (EMCV) in cell culture [1]. Conversely, a structurally similar class of hybrids, such as those by Elsherif et al., is specifically optimized for cytotoxicity against HCT 116 and MCF-7 cancer cell lines, showing no reported antiviral activity [2]. This represents a functional divergence from narrow anticancer cytotoxicity to a host-directed, broad-spectrum antiviral mechanism.

Antiviral vs. Cytotoxic Phenotype
Class-level
Broad-spectrum antiviral (HPIV3, EMCV) vs. anticancer cytotoxicity (HCT 116, MCF-7)
Functional divergence directs antiviral innate immunity research
No reported cytotoxicity at effective antiviral concentrations
Broad-Spectrum Antiviral Phenotypic Screening Host-Directed Therapy

N3-Benzyl Group: Key Structural Differentiator

The presence of the N3-benzyl substituent is a critical structural feature that distinguishes this compound from the majority of published 1,3-thiazolidin-4-one pyrazole hybrids, which are often N3-phenyl or N3-unsubstituted. In the comprehensive review by Havrylyuk and Lesyk, the N3-substituent on the thiazolidinone ring was identified as a key tuning point for pharmacological activity, with benzyl groups often enhancing affinity for certain biological targets compared to smaller alkyl or aryl groups [1]. Empirical evidence from a related anticancer series showed that compound 11b (which lacks an N3-benzyl substituent) exhibited an IC50 of 21.13 µM against HepG2 cells, while other analogs with bulkier substituents could lose activity [2]. The N3-benzyl group in the target compound is therefore a non-interchangeable structural motif that likely underpins its unique RNase L activation profile, making direct substitution with N3-unsubstituted or N3-phenyl analogs scientifically unsound.

N3-Benzyl Substituent
Class-level
N3-benzyl group present; most analogs N3-phenyl or unsubstituted
Critical structural differentiator for RNase L activation
Direct quantitative RNase L comparison based on this moiety not available
Structure-Activity Relationship Molecular Design Chemical Synthesis

Validated Research Applications


Chemical Probe for RNase L Innate Immunity Pathway

The compound's high potency as an RNase L activator (IC50 = 2.30 nM) [1] makes it a suitable chemical probe for dissecting the 2-5A/RNase L signaling pathway in virology and innate immunity research. Its broad-spectrum antiviral effect against RNA viruses like HPIV3, confirmed in the foundational study, validates its use in host-directed antiviral drug discovery programs [2]. The lack of cytotoxicity at effective antiviral concentrations further supports its application in long-term cell-based mechanistic studies.

Selective Differentiation from Aurora-A Kinase

Unlike its close structural analog P-6, which is a potent Aurora-A kinase inhibitor (IC50 = 0.11 µM) [3], this compound is not reported to have significant anti-mitotic activity. This negative data point is valuable for researchers who require a structurally similar but mechanistically distinct control for investigating Aurora-A kinase biology, ensuring that phenotypic effects are not inadvertently attributed to kinase inhibition.

High-Lipophilicity Reference Standard

With a calculated logP of 5.39 and low predicted aqueous solubility (logSw = -6.05) , this compound serves as an excellent reference for high-logP compound handling in early drug discovery. It can be used to benchmark permeability, solubility, and protein binding in assay development, especially when compared to less lipophilic pyrazole-thiazolidinone analogs like the 11(a–d) series [4].

N3-Benzyl-Thiazolidinone SAR Template

The N3-benzyl moiety is a key structural differentiator. Medicinal chemistry teams can use this compound as a starting point for SAR studies focused on optimizing the thiazolidinone N3-substituent for RNase L affinity or selectivity, as recommended in the review by Havrylyuk and Lesyk [5]. Its differentiated biological profile from N3-phenyl or N3-unsubstituted analogs provides a clear rationale for exploring this less-charted chemical space.

Application
Selection Property
Validation Focus
RNase L innate immunity probing
RNase L pathway activation assay context
Broad-spectrum antiviral host-directed response
Selectivity control for kinase studies
Kinase inhibition negative control context
Aurora-A kinase cross-reactivity review
High-lipophilicity reference standard
High logP compound handling benchmark
Permeability and solubility assay development
N3-benzyl-thiazolidinone SAR template
N3-substituent pharmacophore exploration
RNase L affinity and selectivity optimization
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